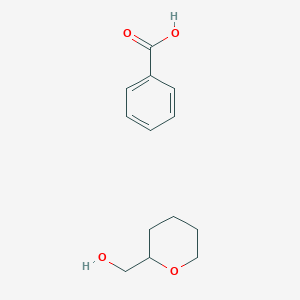

Benzoic acid;oxan-2-ylmethanol

CAS No.: 152711-52-9

Cat. No.: VC16841796

Molecular Formula: C13H18O4

Molecular Weight: 238.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 152711-52-9 |

|---|---|

| Molecular Formula | C13H18O4 |

| Molecular Weight | 238.28 g/mol |

| IUPAC Name | benzoic acid;oxan-2-ylmethanol |

| Standard InChI | InChI=1S/C7H6O2.C6H12O2/c8-7(9)6-4-2-1-3-5-6;7-5-6-3-1-2-4-8-6/h1-5H,(H,8,9);6-7H,1-5H2 |

| Standard InChI Key | NZRIOYPAUBNIOX-UHFFFAOYSA-N |

| Canonical SMILES | C1CCOC(C1)CO.C1=CC=C(C=C1)C(=O)O |

Introduction

Chemical Identity and Structural Characterization

Molecular Composition and Nomenclature

The compound has the molecular formula C₁₃H₁₆O₉ and a molecular weight of 316.26 g/mol . Its IUPAC name, 2-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid, reflects the following structural features:

-

A benzoic acid backbone substituted with a hydroxyl group at the ortho position (C2).

-

A glycosidic bond at the para position (C5) linking the aromatic ring to a β-D-glucopyranose derivative (oxan-2-ylmethanol) .

Key Identifiers:

| Property | Value |

|---|---|

| SMILES | C1=CC(=C(C=C1OC2C(C(C(C(O2)CO)O)O)O)C(=O)O)O |

| InChIKey | CBTFERBMQQAROP-UHFFFAOYSA-N |

| CAS Registry | Not explicitly reported |

| ChEBI ID | CHEBI:190749 |

Structural Analysis

The sugar moiety (oxan-2-ylmethanol) adopts a chair conformation typical of β-D-glucopyranose, with hydroxyl groups at C3, C4, and C5 positions and a hydroxymethyl group at C6 . The glycosidic bond between the anomeric carbon (C1 of the sugar) and the phenolic oxygen of benzoic acid confers stability against hydrolysis under mild acidic conditions .

Synthesis and Derivatization Pathways

Industrial Synthesis of Benzoic Acid

Benzoic acid is predominantly synthesized via the partial oxidation of toluene using oxygen in the presence of manganese or cobalt naphthenates :

Glycosylation Strategies

The conjugation of benzoic acid to oxan-2-ylmethanol likely involves:

-

Protection of hydroxyl groups on the sugar (e.g., acetylation) to prevent undesired side reactions.

-

Activation of the phenolic hydroxyl on benzoic acid (e.g., using trichloroacetimidate).

-

Glycosidic bond formation under Koenigs-Knorr conditions (Ag₂CO₃ or BF₃·Et₂O catalysis) .

Challenges:

-

Stereoselectivity at the anomeric center.

-

Post-synthesis deprotection without degrading the labile ester group on benzoic acid.

Physicochemical Properties

Solubility and Partitioning

Benzoic acid exhibits limited aqueous solubility (2.59 × 10⁻² M/dm³ at 25°C) , but glycosylation enhances hydrophilicity due to the sugar’s polar hydroxyl groups. Experimental data for the conjugate are scarce, but analogous glycosides show:

-

Increased water solubility compared to parent aglycones.

-

pH-dependent partitioning: The ionized form (COO⁻) dominates above pH 4.2, enhancing aqueous solubility .

Comparative Solubility in Organic Solvents :

| Solvent | Benzoic Acid Solubility (g/100 mL) |

|---|---|

| Chloroform | 12.3 |

| Isobutyl Alcohol | 9.8 |

| n-Hexane | 0.05 |

Note: Glycosides generally exhibit lower solubility in nonpolar solvents due to increased molecular polarity.

Thermal and Spectral Properties

-

Melting Point: Unreported for the conjugate; benzoic acid melts at 122.4°C .

-

UV-Vis Absorption: Benzoic acid absorbs at λₘₐₓ ≈ 230 nm (π→π* transition), with shifts expected upon glycosylation.

Research Gaps and Future Directions

-

Solubility Profiling: Systematic studies comparing the conjugate to benzoic acid in aqueous and organic media.

-

Biological Activity: Evaluation of antimicrobial, antioxidant, and pharmacokinetic properties.

-

Synthetic Optimization: Development of stereoselective glycosylation protocols to enhance yield and purity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume